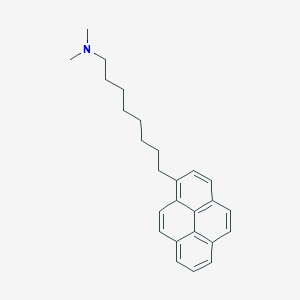
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine is a chemical compound that belongs to the class of amines It features a pyrene moiety attached to an octyl chain, which is further substituted with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine typically involves the following steps:
Formation of the Octyl Chain: The octyl chain can be synthesized through standard organic synthesis techniques, such as the alkylation of an appropriate starting material.
Attachment of the Pyrene Moiety: The pyrene group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyrene derivative and the octyl chain.
Introduction of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new functional groups to the molecule.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrene moiety can engage in π-π stacking interactions. These interactions enable the compound to bind to specific targets and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethyl-1-octylamine: Lacks the pyrene moiety, making it less suitable for applications requiring fluorescence.
8-(Pyren-1-yl)octan-1-amine: Lacks the dimethylamino group, affecting its binding properties and reactivity.
Uniqueness
N,N-Dimethyl-8-(pyren-1-yl)octan-1-amine is unique due to the combination of the pyrene moiety and the dimethylamino group, which imparts both fluorescence and specific binding capabilities. This makes it particularly valuable in applications where both properties are required.
Propiedades
Número CAS |
105501-81-3 |
|---|---|
Fórmula molecular |
C26H31N |
Peso molecular |
357.5 g/mol |
Nombre IUPAC |
N,N-dimethyl-8-pyren-1-yloctan-1-amine |
InChI |
InChI=1S/C26H31N/c1-27(2)19-8-6-4-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-18H,3-8,10,19H2,1-2H3 |
Clave InChI |
RKCGVMKRRVKFDJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)
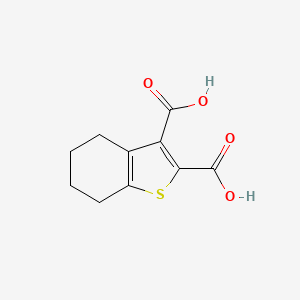
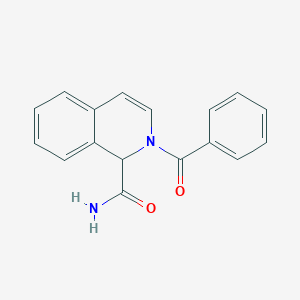
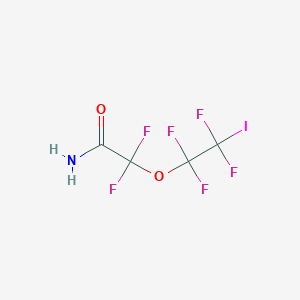
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
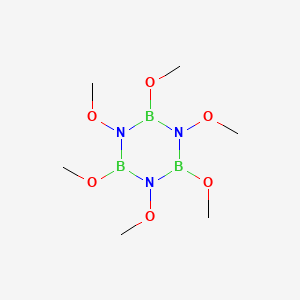
![1-[1-(Cyclopent-1-en-1-yl)ethenyl]pyrrolidine](/img/structure/B14343353.png)
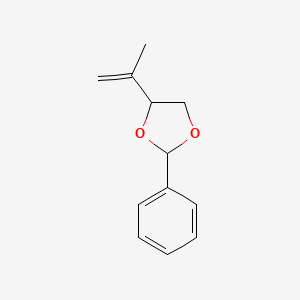
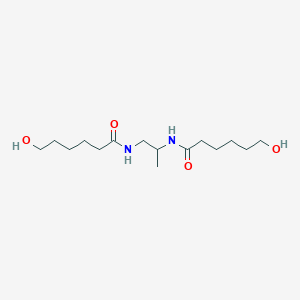
![Ethyl 4-{[bis(2-chloroethyl)carbamoyl]amino}benzoate](/img/structure/B14343381.png)
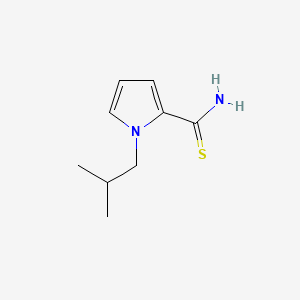
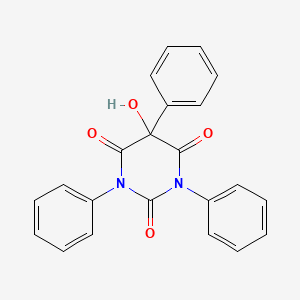
![2-[(Aziridine-1-carbonyl)amino]ethyl acetate](/img/structure/B14343399.png)
